(2S)-2-[(2-Fluorophenyl)methyl]piperazine

Enantiomeric differentiation Chiral resolution Stereospecific binding

Researchers developing α7 nAChR modulators or CNS-targeted SAR programs often face confounding results from regioisomeric impurities or racemic mixtures. This enantiopure (S)-2-(2-fluorobenzyl)piperazine eliminates those variables. - Single (S)-enantiomer ensures stereospecific binding; no racemate interference. - Axial 2-substituent geometry mimics nicotine binding at α7 nAChRs. - Two free NH groups enable chemoselective library synthesis without protection. 98% purity, ideal for lead generation and chiral resolution method development.

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
CAS No. 612502-33-7
Cat. No. B12600178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(2-Fluorophenyl)methyl]piperazine
CAS612502-33-7
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CC=CC=C2F
InChIInChI=1S/C11H15FN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1
InChIKeyLGJFTGNRCDDJLD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-[(2-Fluorophenyl)methyl]piperazine – Overview


(2S)-2-[(2-Fluorophenyl)methyl]piperazine (CAS 612502-33-7) is a chiral 2-substituted piperazine derivative with molecular formula C₁₁H₁₅FN₂ and molecular weight 194.25 g·mol⁻¹ [1]. The compound features a single stereogenic center at the 2-position of the saturated six-membered piperazine ring, bearing a 2-fluorobenzyl substituent in the (S)-configuration. Unlike the more common 1-substituted benzylpiperazine regioisomers (e.g., 1-(2-fluorobenzyl)piperazine, CAS 89292-78-4), the 2-substituted architecture introduces conformational constraints that can profoundly influence receptor binding geometry and downstream pharmacology [2]. The 2-fluorobenzyl group enhances lipophilicity (computed XLogP3-AA = 1.3) and metabolic stability relative to unsubstituted benzyl analogs, positioning this scaffold as a valuable chiral intermediate for structure–activity relationship (SAR) programs targeting CNS receptors and transporters [1][2].

(2S)-2-[(2-Fluorophenyl)methyl]piperazine vs. Regioisomers & Racemates


Piperazine-based scaffolds with identical molecular formulae but differing substitution patterns—regioisomers at the N1 vs. C2 position, or enantiomeric configurations—exhibit non-equivalent conformational landscapes and target engagement profiles. The 2-substituted piperazine core preferentially adopts an axial conformation for the substituent, a geometry that positions the basic nitrogen atoms in an orientation closely mimicking nicotine when bound to nicotinic acetylcholine receptors [1]. This axial preference is absent in 1-substituted regioisomers such as 1-(2-fluorobenzyl)piperazine (CAS 89292-78-4), where the benzyl group occupies an equatorial or flexible orientation. Furthermore, the (S)-enantiomer of 2-(2-fluorobenzyl)piperazine is expected to show stereospecific binding to chiral biological targets; the (R)-enantiomer (CAS 1240583-28-1) may exhibit divergent potency or selectivity based on documented enantiomer-dependent binding at α7 nAChRs [1]. Procuring the racemate or the incorrect regioisomer introduces confounding variables that can invalidate SAR interpretation and lead to erroneous lead optimization decisions [2].

(2S)-2-[(2-Fluorophenyl)methyl]piperazine – Differentiation Evidence


Stereochemistry: (S)-Enantiomer vs Racemate & (R)-Enantiomer

The (2S)-configured enantiomer (CAS 612502-33-7) presents a single stereoisomer with defined absolute configuration at the piperazine C2 position. In contrast, the racemic mixture (CAS 910444-89-2) contains a 1:1 mixture of (S) and (R) enantiomers. Conformational analysis of 2-substituted piperazines demonstrates that enantiomeric configuration directly controls the spatial orientation of the basic and substituent nitrogen atoms; the R enantiomers of 2-substituted piperazines position these nitrogens to colocalize with the corresponding atoms in epibatidine when bound to the α7 nicotinic acetylcholine receptor [1]. This stereochemistry-dependent binding geometry means that the (S)-enantiomer is predicted to show a different binding pose and likely different affinity at α7 nAChR compared to the (R)-enantiomer or racemate.

Enantiomeric differentiation Chiral resolution Stereospecific binding

Regiochemistry: 2-Substituted vs 1-Substituted Piperazine

The 2-substituted piperazine scaffold of (2S)-2-[(2-fluorophenyl)methyl]piperazine (CAS 612502-33-7) is structurally and conformationally distinct from the isomeric 1-substituted benzylpiperazine 1-(2-fluorobenzyl)piperazine (CAS 89292-78-4). In 2-substituted piperazines, the substituent at the C2 position preferentially adopts an axial conformation, which orients the two nitrogen atoms of the piperazine ring into a spatial arrangement that closely mimics the pharmacophoric geometry of nicotine and epibatidine [1]. In 1-substituted regioisomers, the benzyl group occupies a conformationally flexible equatorial position, resulting in a fundamentally different pharmacophore geometry. This conformational divergence has been directly linked to differential activity at α7 nicotinic acetylcholine receptors, with the 2-substituted scaffold (specifically the R enantiomer) showing binding poses colocalized with epibatidine, while the 1-substituted regioisomer lacks this geometric complementarity [1].

Regioisomer differentiation Conformational constraint Nicotinic receptor pharmacophore

Fluorine Substituent: Physicochemical & Metabolic Stability Advantage

The 2-fluorophenyl substituent of (2S)-2-[(2-fluorophenyl)methyl]piperazine imparts distinct physicochemical properties compared to non-fluorinated benzylpiperazine analogs. Computed properties for the 2-fluorobenzyl-substituted scaffold include XLogP3-AA = 1.3, topological polar surface area (TPSA) = 24.1 Ų, and 2 hydrogen bond donors [1]. The ortho-fluorine substitution increases lipophilicity (estimated ΔlogP ≈ +0.2 to +0.4 vs. unsubstituted benzyl), which can improve passive membrane permeability and blood-brain barrier penetration [2]. Additionally, the electron-withdrawing fluorine atom at the ortho position of the phenyl ring is known to block a primary site of CYP450-mediated oxidative metabolism (para-hydroxylation), potentially extending metabolic half-life relative to unsubstituted benzyl analogs. This metabolic shielding effect has been demonstrated in structurally related 2-fluorobenzyl-substituted CNS agents [2].

Fluorine substitution Metabolic stability Lipophilicity modulation

Chiral Resolution via Non-Racemic Chiral Acids

A published patent application (US 20190062316) discloses a general process for separating enantiomers of 2-substituted piperazine derivatives of formula (I), where X denotes O or CH₂, and n denotes 0 or 1. This process, using non-racemic chiral acids such as (S)-Me-mandelic acid, (S)-4-bromo-mandelic acid, or (S)-4-chloro-mandelic acid, enables the isolation of either enantiomer with high enantiomeric excess (e.e.) [1]. The structural scope of the patent specifically encompasses compounds where X = CH₂ and n = 1, which directly corresponds to the 2-benzyl-substituted piperazine scaffold of (2S)-2-[(2-fluorophenyl)methyl]piperazine. This patent demonstrates that scalable, high-purity chiral resolution methods exist for this compound class, reducing reliance on asymmetric synthesis for procurement of enantiopure material.

Chiral resolution Enantiomeric excess Process chemistry

Dual H-Bond Donors vs N-Alkylated Analogs

(2S)-2-[(2-Fluorophenyl)methyl]piperazine contains two secondary amine NH groups (hydrogen bond donor count = 2), in contrast to N-alkylated piperazine analogs such as 1-(2-fluorobenzyl)-4-methylpiperazine or 2-(2-fluoro-phenyl)-1-methyl-piperazine (CAS 1018645-79-8), which possess only one (or zero) free NH donors [1]. Both NH groups are available for hydrogen bond donation to receptor backbone carbonyls or side-chain acceptors. The conformational analysis of 2-substituted piperazines indicates that the axial orientation of the 2-substituent positions the two NH groups in a geometry that can simultaneously engage two distinct hydrogen bond acceptor sites within a receptor binding pocket [2]. The loss of even one NH donor through N-alkylation can abolish or significantly reduce binding affinity at targets where dual H-bond donation is part of the pharmacophore.

Hydrogen bond donor Receptor pharmacophore Secondary amine

(2S)-2-[(2-Fluorophenyl)methyl]piperazine – Applications & Procurement


α7 nAChR Ligand SAR Studies

Investigators developing orthosteric or allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR) should procure the enantiopure (S)-2-(2-fluorobenzyl)piperazine to serve as a chiral scaffold for lead generation. Conformational analysis of 2-substituted piperazines demonstrates that the axial orientation of the 2-substituent positions the two ring nitrogen atoms in a geometry that mimics nicotine and epibatidine binding [1]. Using the (S)-enantiomer rather than the racemate ensures that any observed structure–activity relationship reflects the activity of a single stereochemical entity, avoiding confounding effects from the (R)-enantiomer, which may exhibit a different binding pose [1].

CNS GPCR Ligand Library Building Block

The compound's computed XLogP3-AA of 1.3, topological polar surface area of 24.1 Ų, and two hydrogen bond donors align with CNS drug-like property space [1]. The ortho-fluorine substituent provides enhanced metabolic stability relative to unsubstituted benzyl analogs [2]. The two free secondary amine NH groups allow for sequential, chemoselective derivatization—enabling parallel library synthesis targeting serotonin, dopamine, or adrenergic receptor subtypes—without the need for protecting group strategies that would be required with N-monosubstituted piperazine regioisomers [1].

Enantioselective Process Chemistry and Scale-Up

For process chemistry groups developing scalable syntheses of chiral piperazine-containing drug candidates, (2S)-2-[(2-fluorophenyl)methyl]piperazine can serve as a model substrate for evaluating chiral resolution methods. The patent literature (US 20190062316) describes a general chiral resolution process for 2-substituted piperazines using non-racemic chiral acids such as (S)-Me-mandelic acid, providing a validated starting point for method development [3]. Procurement of the enantiopure (S)-form enables direct comparison of resolution efficiency versus asymmetric synthesis approaches.

Regioisomer-Controlled Pharmacophore Validation

Research groups conducting pharmacophore validation for piperazine-containing CNS ligands should use (2S)-2-[(2-fluorophenyl)methyl]piperazine as the 2-substituted regioisomer comparator against 1-(2-fluorobenzyl)piperazine (CAS 89292-78-4) [1]. The documented conformational divergence between 2-substituted and 1-substituted piperazines—axial vs. equatorial orientation of the benzyl substituent—can be exploited to deconvolute whether biological activity depends on the nicotine-mimetic nitrogen geometry unique to the 2-substituted scaffold [1]. This head-to-head regioisomer comparison design reduces the risk of pursuing false-positive hits derived from the incorrect substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-[(2-Fluorophenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.